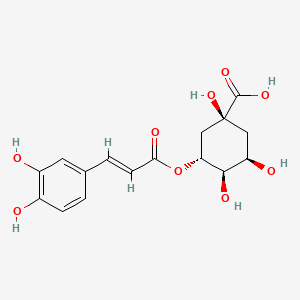

(1S,3R,4R,5R)-3-(3-(3,4-Dihydroxyphenyl)Prop-2-Enoyloxy)-1,4,5-Trihydroxycyclohexane-1-Carboxylic Acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

327-97-9 |

|---|---|

Fórmula molecular |

C16H18O9 |

Peso molecular |

354.31 g/mol |

Nombre IUPAC |

(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |

Clave InChI |

CWVRJTMFETXNAD-NCZKRNLISA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Apariencia |

White to light yellow solid powder. |

melting_point |

205 - 209 °C |

Otros números CAS |

202650-88-2 327-97-9 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

40 mg/mL at 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |

Origen del producto |

United States |

Biosynthesis of Chlorogenic Acid

Integration within the Phenylpropanoid Pathway

Chlorogenic acid biosynthesis is intricately linked to the phenylpropanoid pathway. mdpi.commdpi.comfrontiersin.org The initial steps of CGA synthesis occur within the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. mdpi.com This pathway serves as a branching point for the synthesis of various secondary metabolites, including CGA, flavonoids, and lignin (B12514952). frontiersin.orgnih.govwikipedia.org While multiple biosynthetic routes for CGA have been identified in plants, they all originate from the phenylpropanoid pathway, beginning with the deamination of L-phenylalanine. mdpi.comtechscience.com

Key Enzymatic Catalysis in Chlorogenic Acid Synthesis

The biosynthesis of chlorogenic acid involves a series of enzymatic reactions. Several key enzymes catalyze the conversion of pathway intermediates into CGA. mdpi.commdpi.commdpi.com

Cinnamate-4-Hydroxylase (C4H)

Cinnamate-4-hydroxylase (C4H) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid. mdpi.comtechscience.comnih.govmdpi.com This is the second step in the general phenylpropanoid pathway. mdpi.com C4H plays a role in directing metabolic flux towards downstream phenylpropanoids, including those leading to CGA synthesis. nih.govmdpi.com

4-Coumarate-CoA Ligase (4CL)

4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by catalyzing the formation of a thioester bond with coenzyme A (CoA), producing p-coumaroyl-CoA. mdpi.commdpi.comtechscience.comnih.gov This reaction requires ATP and is a crucial step that links the initial phenylpropanoid steps to the biosynthesis of various downstream compounds, including CGA precursors. mdpi.commdpi.com 4CL exists in different isoforms, and its activity is essential for the biosynthesis of flavonoids and monolignols, in addition to contributing to CGA synthesis. mdpi.com

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT/HQT)

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are acyltransferases belonging to the BAHD superfamily. nih.govoup.comfrontiersin.org These enzymes are key players in the later stages of CGA biosynthesis. mdpi.comoup.comfrontiersin.org HCT can catalyze the transfer of hydroxycinnamoyl moieties from their CoA esters to either shikimic acid or quinic acid. nih.govoup.comfrontiersin.org HQT, on the other hand, exhibits a preference for quinic acid as the acyl acceptor, catalyzing the esterification of caffeoyl-CoA with quinic acid to form CGA, specifically caffeoylquinic acids (CQAs). mdpi.comoup.comfrontiersin.orgfrontiersin.org While HCT is involved in the synthesis of precursors for lignin, HQT is considered directly involved in the accumulation of CQAs. frontiersin.org The activities of HCT and HQT are often reversible. oup.comfrontiersin.org

Coumarate 3-Hydroxylase (C3′H)

Coumarate 3-hydroxylase (C3′H), also known as p-coumaroyl-shikimate 3′-hydroxylase or CYP98, is a cytochrome P450 enzyme. mdpi.commdpi.comoup.comfrontiersin.org It catalyzes the hydroxylation of p-coumaroyl shikimate or p-coumaroyl quinic acid at the 3′ position of the aromatic ring, leading to the formation of caffeoyl shikimate or caffeoyl quinic acid, respectively. mdpi.commdpi.comnih.govoup.comfrontiersin.org This hydroxylation step is essential for the conversion of p-coumaroyl derivatives to caffeoyl derivatives, which are direct precursors for the most common forms of chlorogenic acid. mdpi.commdpi.comoup.comfrontiersin.org

Caffeoyl Shikimate Esterase (CSE)

Caffeoyl Shikimate Esterase (CSE) is an enzyme that plays a role in the biosynthesis of phenolic compounds, including those related to chlorogenic acid and lignin. CSE catalyzes the hydrolysis of caffeoyl shikimate into caffeic acid and shikimic acid. researchgate.netresearchgate.nethst-j.org This reaction is considered a crucial step in the lignin biosynthetic pathway, where CSE converts caffeoyl shikimic acid into precursors for lignin synthesis. researchgate.net Studies in Arabidopsis thaliana have shown that mutations in CSE lead to reduced lignin deposition and changes in lignin composition. researchgate.net

Characterization of Multiple Biosynthetic Pathways for Chlorogenic Acid

Chlorogenic acid biosynthesis in plants can occur through several distinct pathways, involving different intermediates and enzymes. mdpi.comresearchgate.net

Predominant Biosynthetic Routes

Several predominant biosynthetic routes for CGA have been identified in plants. One major pathway involves the enzyme Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT). mdpi.commdpi.com In this route, HQT catalyzes the condensation of caffeoyl-CoA with quinic acid to directly form CGA. mdpi.comresearchgate.net

Another significant pathway involves Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT). mdpi.comnih.gov HCT can catalyze the esterification of p-coumaroyl-CoA with shikimic acid to form p-coumaroyl shikimate. mdpi.com This intermediate is then hydroxylated by coumaroyl shikimate 3′-hydroxylase (C3′H) to produce caffeoyl shikimate. mdpi.com Caffeoyl shikimate can then be converted to caffeoyl-CoA and shikimic acid, or directly to caffeic acid and shikimic acid, with HCT and CSE playing roles in these conversions respectively. mdpi.comresearchgate.net The resulting caffeoyl-CoA can then be used by HQT to form CGA with quinic acid. mdpi.com HCT is considered to have a dual role, acting both upstream and downstream of C3′H in the hydroxylation pathway. frontiersin.org

In potato tubers, CGA and caffeic acid production appear to occur via p-coumaroyl-CoA, utilizing HQT and CSE, respectively. nih.gov HCT is also implicated in CGA remobilization towards suberin in potato. nih.gov

Alternative and Recycling Pathways

Beyond the primary routes, alternative and recycling pathways contribute to the complexity of CGA biosynthesis. One alternative pathway initiates with p-coumaric acid, which is converted to caffeic acid, subsequently activated to caffeoyl-CoA by 4CL, and then proceeds to yield CGA through a terminal step similar to a predominant pathway. mdpi.com

Recycling pathways can involve the interconversion of different hydroxycinnamoyl esters. For instance, HCT can de-esterify caffeoyl shikimate to yield caffeoyl-CoA, which can then be used for CGA synthesis. mdpi.com CGA itself can also be a precursor for other compounds, such as feruloylquinic acid (FQA), suggesting potential competition or flux redistribution within the pathway. nih.gov

Genetic Regulation of Chlorogenic Acid Biosynthesis

The biosynthesis of chlorogenic acid is tightly regulated at the genetic level, involving both structural and regulatory genes. mdpi.comresearchgate.net

Structural Genes

Structural genes encode the enzymes directly catalyzing the steps in the CGA biosynthetic pathway. Key structural genes include those encoding Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), Coumaroyl shikimate 3′-hydroxylase (C3′H), and Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org These enzymes catalyze critical reactions, such as the conversion of phenylalanine to cinnamic acid (PAL), hydroxylation steps (C4H, C3′H), activation of cinnamic acids to CoA esters (4CL), and the esterification reactions forming hydroxycinnamoyl shikimates/quinates (HCT, HQT). frontiersin.org Some structural genes, like HQT, are considered crucial and potentially rate-limiting in many plant species. nih.gov

The expression levels of these structural genes often correlate with the accumulation of CGA and related compounds. nih.govfrontiersin.orgusda.gov For example, studies in Gardenia jasminoides have shown that the upregulation of genes encoding PAL, C4H, 4CL, HCT, and C3′H is consistent with increased mono-CGA accumulation. frontiersin.org

Here is a table summarizing some key structural genes involved in Chlorogenic Acid biosynthesis:

| Gene | Enzyme Encoded | Role in CGA Biosynthesis |

| PAL | Phenylalanine ammonia-lyase | Catalyzes the conversion of phenylalanine to cinnamic acid, initiating the pathway. frontiersin.org |

| C4H | Cinnamate 4-hydroxylase | Involved in hydroxylation steps in the pathway. nih.govfrontiersin.org |

| 4CL | 4-Coumarate:CoA ligase | Activates cinnamic acids to their CoA esters. researchgate.netfrontiersin.org |

| HCT | Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase | Catalyzes esterification of hydroxycinnamoyl-CoA with shikimic or quinic acid; dual role in hydroxylation pathway. mdpi.comnih.govfrontiersin.orgfrontiersin.org |

| C3′H | Coumaroyl shikimate 3′-hydroxylase | Hydroxylates coumaroyl shikimate to caffeoyl shikimate. mdpi.comfrontiersin.org |

| HQT | Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase | Catalyzes the condensation of caffeoyl-CoA with quinic acid to form CGA. mdpi.comnih.gov |

| CSE | Caffeoyl Shikimate Esterase | Hydrolyzes caffeoyl shikimate to caffeic acid and shikimic acid. researchgate.netresearchgate.net |

(Note: This is a markdown table intended to represent interactive data.)

Regulatory Genes

Regulatory genes, particularly transcription factors (TFs), play a crucial role in orchestrating the metabolic flux through the CGA pathway by controlling the expression of structural genes. mdpi.comresearchgate.netbohrium.com TFs can act as activators or repressors of structural gene expression, thereby influencing the rate of CGA synthesis. mdpi.combohrium.com

Studies have identified various transcription factors that impact CGA biosynthesis. For instance, MYB family transcription factors have been shown to regulate phenylpropanoid biosynthesis, including CGAs. mdpi.combohrium.com Heterologous expression of certain MYB TFs, such as AtMYB12, has been demonstrated to activate key genes in the CGA pathway (PAL, C4H, 4CL, C3′H, HCT, and HQT), leading to increased phenylpropanoid accumulation, including dicaffeoylquinic acid. mdpi.com Other MYB paralogs, like AtMYB11 and AtMYB111, exhibit similar functions. mdpi.com

Plant hormones also play a role in regulating CGA synthesis, and their biosynthesis and effects are in turn controlled by genetic factors. nih.gov Hormones such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), gibberellins (B7789140) (GA), ethylene (B1197577) (ET), abscisic acid (ABA), indole-3-acetic acid (IAA), cytokinins (CK), and melatonin (B1676174) (MT) have been shown to influence CGA biosynthesis by modulating the expression of related enzymes and genes. nih.govfrontiersin.orgbohrium.com For example, MeJA treatment has been observed to upregulate the expression of key CGA biosynthetic enzyme genes like C4H, PAL, HCT, C3′H, CAD, and 4CL. frontiersin.org

Environmental factors, such as UV-B light and wounding, can also induce the phenylpropanoid pathway and the production of CGA, with transcriptional regulation of structural genes and their proposed regulators being involved. usda.gov

Influence of Environmental and Biological Factors on Biosynthesis

The biosynthesis and accumulation of CGA in plants are influenced by a complex interplay between internal and external factors. nih.govresearchgate.net External factors such as microbial interactions, drought, and temperature fluctuations can significantly impact CGA levels. nih.govresearchgate.net

Microbial Interactions

Microorganisms can influence CGA biosynthesis in plants through various mechanisms. nih.govresearchgate.net Microbes can enhance CGA biosynthesis by improving plant nutrient uptake, supplying essential hormones, and regulating the expression of related enzymes and genes. nih.govresearchgate.net Interactions between bacteria and fungi have also been noted to influence CGA production. nih.govresearchgate.net For instance, plant growth-promoting bacteria (PGPB) can synthesize plant hormones like cytokinins, indole-3-acetic acid, and gibberellins, which affect plant growth and metabolism, including the synthesis of secondary metabolites like CGA. nih.gov This is mediated through the regulation of gene expression, involving both microbial and plant genes. nih.gov

Hormonal Regulation (e.g., Methyl Jasmonate)

Plant hormones play a vital role in regulating plant growth, development, and the production of secondary metabolites, including chlorogenic acid. nih.govresearchgate.net Methyl jasmonate (MeJA) is a plant hormone known to elicit the production of various secondary metabolites, including phenolic compounds. Studies have shown that MeJA treatment can significantly enhance CGA accumulation in plant cells. mdpi.comfrontiersin.org For example, in Carthamus tinctorius cells, MeJA treatment increased intracellular CGA content. mdpi.com Transcriptome analysis in MeJA-treated cells revealed the upregulation of genes involved in the phenylpropanoid biosynthesis pathway, including those encoding PAL, C4H, 4CL, HCT, and C3H, which are directly involved in CGA biosynthesis. frontiersin.org This suggests that MeJA promotes CGA biosynthesis by increasing the expression of key biosynthetic genes, leading to enhanced metabolic flux towards CGA production. mdpi.comfrontiersin.org The expression of genes like HCT, which is responsive to MeJA, has been positively correlated with CGA accumulation. mdpi.com

| Compound Name | PubChem CID |

| Chlorogenic acid | 1794427 |

| Caffeic acid | 1794424 |

| p-Coumaric acid | 637544 |

| Ferulic acid | 445858 |

| Quinic acid | 874 |

| Phenylalanine | 614 |

| Cinnamic acid | 4445076 |

| p-Coumaroyl-CoA | 6440013 |

| Caffeoyl-CoA | 4445076 |

| Shikimic acid | 8742 |

| Coumaroyl shikimate | 97178572 |

| Caffeoyl shikimate | 5281762 |

| Methyl jasmonate | 73569 |

Chlorogenic acid (CGA), a prominent phenolic compound within the phenylpropanoid family, is formed through the esterification of specific cinnamic acids, notably caffeic, p-coumaric, and ferulic acids, with quinic acid. mdpi.comnih.gov This process yields various isomers, including neochlorogenic acid and cryptochlorogenic acid. mdpi.com The intricate biosynthesis of CGA in plants is subject to regulation by a confluence of internal genetic factors and external environmental cues. nih.govresearchgate.net

Transcription Factors

The regulation of chlorogenic acid biosynthesis involves the transcriptional control of genes encoding key enzymes in the pathway. While specific transcription factors directly regulating CGA biosynthesis were not explicitly detailed in the search results, their involvement is implicit in the broader regulatory networks governing phenylpropanoid metabolism. Enzymes crucial for CGA synthesis, such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), and Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT), are encoded by genes whose expression is modulated by transcription factors. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

PAL, catalyzing the initial committed step of the phenylpropanoid pathway, is a critical regulatory point influencing the metabolic flux towards various downstream products, including CGA. ashs.orgoup.com Studies on plants like Vaccinium dunalianum have explored the PAL gene family, demonstrating correlations between the expression levels of different PAL genes and the accumulation of CGA in various tissues. frontiersin.orgnih.gov Similarly, the expression of genes encoding enzymes like C4H, 4CL, HCT, and HQT is subject to transcriptional control, which directly impacts the production of CGA precursors and the final compound itself. nih.govmdpi.comresearchgate.netmdpi.com The complex interplay of genes and enzymes, orchestrated by transcription factors, underlies the fine-tuning of CGA production in response to developmental and environmental signals. nih.govresearchgate.net

Influence of Environmental and Biological Factors on Biosynthesis

The accumulation of CGA in plants is not solely determined by genetic potential but is also significantly shaped by interactions with the environment and other biological entities. nih.govresearchgate.net External factors such as microbial presence and hormonal signals play crucial roles in modulating CGA biosynthesis. nih.govresearchgate.net

Microbial Interactions

Microorganisms, particularly those in the plant rhizosphere and endosphere, can exert a considerable influence on CGA biosynthesis. nih.govresearchgate.net This influence can be multifaceted, including enhancing nutrient uptake by the plant, providing essential phytohormones, and directly or indirectly regulating the expression of genes involved in CGA synthesis. nih.govresearchgate.net The interactions between different microbial species, such as bacteria and fungi, can collectively impact the plant's metabolic pathways, leading to altered CGA levels. nih.govresearchgate.net For example, plant growth-promoting bacteria (PGPB) are known to produce plant hormones like cytokinins, indole-3-acetic acid, and gibberellins, which are integral to plant growth and metabolism, including the biosynthesis of secondary metabolites like CGA. nih.gov This microbial-mediated influence on plant metabolism is achieved through the regulation of both microbial and plant gene expression. nih.gov

Metabolism of Chlorogenic Acid in Animal Models in Vivo Studies

Gastrointestinal Absorption and Hydrolysis in Animal Models

Studies in animal models indicate that the absorption of chlorogenic acid occurs in different parts of the gastrointestinal tract. Some absorption of intact CGA may occur in the stomach and upper small intestine researchgate.netfrontiersin.org. However, a significant portion of ingested CGA reaches the large intestine essentially unaltered researchgate.netresearchgate.net.

In situ intestinal perfusion studies in rats have shown that chlorogenic acid is absorbed and hydrolyzed in the small intestine. In one study, perfusion of a segment of rat ileum plus jejunum with chlorogenic acid resulted in its absorption and the recovery of a small amount of caffeic acid in the gut effluent, suggesting trace esterase activity in the gut mucosa cambridge.orgfao.org. The net absorption of perfused chlorogenic acid in this model was reported to be 8% fao.org. This contrasts with caffeic acid, which showed a net absorption of 19.5% under the same conditions fao.org.

Minor hydrolysis of CGA (<1%) has been observed in the stomach and small intestine contents of rats. However, more substantial hydrolysis (15-32% of ingested CGA) into caffeic acid occurs in the cecum researchgate.net. This suggests that while some hydrolysis might happen in the upper gut, the cecum is a more significant site for this initial breakdown.

Unlike many flavonoids, absorbed phenolic acids like CGA and caffeic acid appear to be poorly excreted in bile or the gut lumen in rats, suggesting that their bioavailability is largely influenced by their uptake into the gut mucosa cambridge.orgfao.org.

Role of Gut Microbiota in Chlorogenic Acid Metabolism

Microbial Hydrolysis and Metabolite Formation

Gut bacteria possess enzymes, such as cinnamoyl esterase, that can hydrolyze chlorogenic acid into caffeic acid and quinic acid researchgate.netresearchgate.net. This hydrolysis is considered an initial step in the microbial degradation of CGA in the colon researchgate.net.

Following hydrolysis, the gut microbiota further transforms caffeic acid and quinic acid through various processes, including hydrogenation and dehydroxylation researchgate.net. Studies in rats have shown that microbial metabolites represent a major portion of the compounds detected after CGA intake researchgate.net. Key microbial metabolites derived from the caffeic acid moiety include m-coumaric acid and derivatives of phenylpropionic and benzoic acids researchgate.net. Hippuric acid largely originates from the transformation of the quinic acid moiety researchgate.net.

Specific bacterial species, including Bifidobacterium animalis lactis, Faecalbacterium prausnitzii, and certain species of Clostridium cluster XIVa, have been identified as capable of initiating the hydrolysis of chlorogenic acid and the subsequent breakdown of caffeic and quinic acids researchgate.net.

Influence on Bioavailability of Chlorogenic Acid Metabolites

The extensive metabolism of chlorogenic acid by the gut microbiota significantly influences the bioavailability of its derived metabolites frontiersin.orgresearchgate.net. In rats, microbial metabolites have been shown to account for a substantial percentage of the ingested CGA intake. One study reported that microbial metabolites represented 57.4% (mol/mol) of the chlorogenic acid intake in rats researchgate.net. This high abundance of microbial metabolites highlights the critical dependence of CGA's bioavailability on the metabolic activity of the gut flora frontiersin.orgresearchgate.net.

While intact CGA is poorly recovered in urine (e.g., 0.8% in rats), the total urinary excretion of caffeic acid liberated by hydrolysis and its methylated metabolites (ferulic and isoferulic acids) is also relatively low (<0.5% of the ingested dose in rats) researchgate.net. In contrast, microbial metabolites are found in higher concentrations in both urine and plasma researchgate.net. This underscores that the compounds circulating systemically and potentially exerting biological effects are often the products of microbial metabolism in the gut.

Metabolite Identification and Quantification in Animal Tissues and Biological Fluids

Identifying and quantifying chlorogenic acid and its metabolites in animal tissues and biological fluids is crucial for understanding its pharmacokinetics and biological activity. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detection methods (e.g., electrospray ionization-tandem mass spectrometry, coulometric detection) and Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS), are employed for this purpose researchgate.netresearchgate.netresearchgate.nettandfonline.commdpi.com.

In rats, studies have identified various metabolites of chlorogenic acid in plasma and urine researchgate.netresearchgate.netresearchgate.netresearchgate.net. These include caffeic acid, ferulic acid, isoferulic acid, m-coumaric acid, and derivatives of phenylpropionic, benzoic, and hippuric acids researchgate.net. Conjugated forms, such as glucuronide and sulfate (B86663) conjugates, are also detected researchgate.netresearchgate.netresearchgate.net.

Research on the metabolism of isochlorogenic acid A (a type of chlorogenic acid) in rats using UHPLC-Q-Exactive Orbitrap MS identified a total of 33 metabolites in plasma, with many being reported for the first time researchgate.net. These metabolites resulted from reactions including methylation, hydrolysis, sulfate conjugation, glucuronide conjugation, and composite reactions researchgate.net.

The distribution of metabolites in animal tissues varies. For isochlorogenic acid A metabolites in rats, some were widely distributed in the liver, lungs, and kidneys, while others were found in specific organs like the spleen or heart. The kidney appeared to be a significant site for metabolite detection tandfonline.com. Metabolomic analysis in rats supplemented with CGA has also investigated changes in serum and hepatic metabolomes, revealing perturbations in energy and amino acid metabolism and suggesting potential biomarkers like glycine (B1666218) and glutathione (B108866) nih.gov.

Enzymatic Transformations of Chlorogenic Acid in Animal Systems

Beyond microbial enzymes in the gut, enzymatic transformations of chlorogenic acid and its metabolites also occur within animal tissues, primarily during phase I and phase II metabolism.

Phase II metabolic enzymes in the liver and other tissues are responsible for conjugating chlorogenic acid and its metabolites with molecules like glucuronic acid and sulfate researchgate.netresearchgate.netresearchgate.net. Methylation is another significant enzymatic transformation, leading to the formation of methylated metabolites such as ferulic acid and isoferulic acid from caffeic acid researchgate.netresearchgate.net. These conjugation and methylation reactions facilitate the excretion of these compounds from the body.

While direct enzymatic hydrolysis of intact chlorogenic acid by host enzymes in the upper gastrointestinal tract appears limited in comparison to microbial hydrolysis in the colon, trace esterase activity in the gut mucosa has been suggested cambridge.orgfao.org.

Enzymes involved in the synthesis and metabolism of fatty acids, glucose, and amino acids can also be influenced by chlorogenic acid or its metabolites, as suggested by metabolomic studies in rats nih.govscielo.org.mx. For instance, caffeic acid and chlorogenic acid have been reported to inhibit enzymes involved in fatty acid synthesis in in vitro and mouse studies scielo.org.mx.

Summary of Key Findings in Animal Models:

| Metabolic Process | Key Findings in Animal Models | Relevant Animal Models | Source(s) |

| Gastrointestinal Absorption & Hydrolysis | Partial absorption of intact CGA in stomach/upper small intestine; significant portion reaches colon. researchgate.netfrontiersin.org Limited hydrolysis in upper gut; substantial hydrolysis (15-32%) in cecum. researchgate.net | Rats | researchgate.netfrontiersin.orgfao.org |

| Gut Microbiota Metabolism | Microbial hydrolysis by enzymes like cinnamoyl esterase is key in the colon. researchgate.netresearchgate.net Formation of numerous metabolites (phenylpropionic, benzoic, hippuric acids, etc.). researchgate.netresearchgate.net | Rats, Mice | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Influence on Bioavailability | Bioavailability largely depends on microbial metabolism. frontiersin.orgresearchgate.net Microbial metabolites are abundant in plasma and urine. researchgate.net Intact CGA recovery in urine is low. researchgate.net | Rats | frontiersin.orgresearchgate.netnih.gov |

| Metabolite Identification/Quantification | Various metabolites identified in plasma and urine (caffeic, ferulic, m-coumaric, hippuric, conjugates, etc.). researchgate.netresearchgate.netresearchgate.net Metabolites distributed in liver, lungs, kidneys, etc. tandfonline.com | Rats | researchgate.netresearchgate.nettandfonline.commdpi.com |

| Enzymatic Transformations | Phase II conjugation (glucuronidation, sulfation) and methylation occur in tissues. researchgate.netresearchgate.netresearchgate.net Potential influence on metabolic enzymes (fatty acid synthesis, etc.). nih.govscielo.org.mx | Rats, Mice | researchgate.netresearchgate.netnih.govscielo.org.mx |

Interactive Data Table: Urinary Excretion of Chlorogenic Acid and Metabolites in Rats

This table presents data on the cumulative urinary excretion of chlorogenic acid and its metabolites in non-fasted rats after oral administration, based on a study with urine collection at different time intervals. nih.gov

Interactive Data Table: Net Absorption of Phenolic Acids in Rat Small Intestine

This table presents data on the net absorption of perfused caffeic acid and chlorogenic acid in an in situ intestinal perfusion rat model. fao.org

Molecular Mechanisms of Action of Chlorogenic Acid Cellular and Animal Models

Modulation of Cellular Signaling Pathways

CGA has been shown to modulate several critical cellular signaling cascades, impacting downstream gene expression and protein activity.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκB. nih.gov Upon activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Studies have consistently demonstrated CGA's ability to inhibit the NF-κB signaling pathway in various cellular and animal models. mdpi.comnih.govnih.gov This inhibition is primarily achieved by blocking the phosphorylation events associated with IKK, IκB, and the P65 subunit of NF-κB. nih.gov By impeding NF-κB activation, CGA reduces the synthesis and secretion of inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8. nih.gov

In a model of LPS-induced inflammation in RAW264.7 cells, CGA treatment significantly reduced the expression of pro-inflammatory factors and downregulated the phosphorylation of NF-κB p65. researchgate.netrsc.org Animal studies, such as in septic rat models, have shown that CGA ameliorates oxidative impairments and refines inflammatory demeanor by negating the TLR4/NF-κB signaling cascade, leading to a reduction in NF-κB expression levels. nih.gov Furthermore, in a breast cancer mouse model, CGA suppressed tumor growth and inhibited pulmonary metastasis by impairing the NF-κB signaling pathway. nih.govresearchgate.net

| Model System | Stimulus/Condition | Observed Effect of CGA on NF-κB Pathway | Key Findings | Source |

| LPS-stimulated RAW264.7 cells | Inflammation | Inhibition of NF-κB activation | Reduced pro-inflammatory factor expression, downregulated p65 phosphorylation. researchgate.netrsc.org | researchgate.netrsc.org |

| Septic rat epithelial cells | Sepsis-induced inflammation | Negation of TLR4/NF-κB cascade | Reduced NF-κB expression, ameliorated oxidative impairments. nih.gov | nih.gov |

| Breast cancer mouse model | Tumor growth and metastasis | Impairment of NF-κB signaling | Suppressed tumor growth, inhibited pulmonary metastasis. nih.govresearchgate.net | nih.govresearchgate.net |

| TNF-α-induced hiPSC-CMs | Cardiac injury | Inhibition of NF-κB pathway | Counteracted TNF-α-mediated cellular detriment. mdpi.com | mdpi.com |

| LPS-induced neuroinflammation mice | Neuroinflammation | Targeting TNFα signaling pathway | Attenuates polarization of macrophages, alleviates cognitive impairments. nih.gov | nih.gov |

| Diabetic rats | Cognitive deficits | Inhibitory action on NF-κB | Ameliorates cognitive deficits in frontal brain structures. nih.gov | nih.gov |

| LPS-induced macrophage inflammation | Inflammation | Inhibition of TLR4/MAPK/NF-κB pathway | Inhibited inflammatory response. researchgate.net | researchgate.net |

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor (Nrf2) is a crucial transcription factor that plays a pivotal role in cellular defense against oxidative stress and inflammation. nih.govconsensus.app Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. consensus.appconsensus.app Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs), promoting the transcription of antioxidant and cytoprotective genes such as HO-1, NQO-1, and γ-GCS. nih.govconsensus.app

CGA is well-known for its ability to activate the Nrf2 signaling pathway. nih.govconsensus.appconsensus.app This activation leads to an increase in the expression of antioxidant enzymes, thereby enhancing the cellular antioxidant capacity and reducing oxidative damage. consensus.appconsensus.appresearchgate.net

Studies have shown that CGA facilitates the liberation of Nrf2 from Keap1, leading to Nrf2 activation and the subsequent upregulation of downstream targets like HO-1 and NQO-1. nih.govconsensus.app In a diabetic murine model, CGA mitigated endothelial anomalies through the activation of the Nrf2 antioxidant pathway. nih.govnih.gov Furthermore, in a rat model simulating sepsis, CGA heightened Nrf2 protein expression, resulting in the augmented release of HO-1 and NQO1, thereby curbing macrophage activity and ameliorating inflammation and oxidative stress-induced pulmonary tissue damage. nih.gov The anti-inflammatory efficacy of CGA against acetaminophen-induced inflammatory perturbations in liver tissues was notably compromised in the absence of Nrf2, highlighting the crucial role of this pathway in CGA's protective effects. nih.gov

| Model System | Condition/Injury | Observed Effect of CGA on Nrf2 Pathway | Key Findings | Source |

| Human umbilical vein endothelial cells (HUVECs) | High glucose challenge | Upregulation of Nrf2 | Prevented ROS generation, preserved nitric oxide bioavailability. researchgate.netnih.gov | researchgate.netnih.gov |

| Diabetic murine model (aortic endothelium) | High glucose challenge | Activation of Nrf2 | Mitigated endothelial anomalies. nih.govnih.gov | nih.govnih.gov |

| Septic rat model (pulmonary tissue) | Sepsis-induced damage | Heightened Nrf2 expression | Augmented HO-1 and NQO1 release, curbed macrophage activity, ameliorated inflammation and oxidative stress. nih.gov | nih.gov |

| Acetaminophen-induced liver injury (mice) | Inflammatory perturbations | Activation of Nrf2 | Mitigated inflammation (effect compromised in Nrf2 absence). nih.gov | nih.gov |

| LPS-triggered acute kidney injury | Inflammatory responses, OS | Activation of Nrf2 | Abrogated inflammatory responses and systemic oxidative stress, bolstered Nrf2 nuclear translocation. nih.gov | nih.gov |

| Oxidatively stressed broilers | Intestinal barrier disruption | Activation of Nrf2/HO1 pathway | Alleviated intestinal barrier disruption. consensus.appresearchgate.net | consensus.appresearchgate.net |

| Common carp | Oxidative stress, inflammation | Activation of Keap1/Nrf2/ARE pathway | Improved growth, immune function, antioxidant status, reduced inflammation, enhanced liver/intestinal health. consensus.app | consensus.app |

| HK-2 kidney cells | High-glucose-induced OS damage | Activation of KEAP1/NRF2/ARE pathway | Reduced oxidative damage, apoptosis, ROS; increased cell viability and antioxidant enzyme activity. consensus.app | consensus.app |

| Rat liver toxicity | Oxidative and inflammatory damage | Modulation of Keap1-Nrf2/HO-1 signaling | Improved liver function, reduced oxidative and inflammatory damage, decreased apoptosis. consensus.appconsensus.app | consensus.appconsensus.app |

| Cerebral ischemia/reperfusion injury rats | Oxidative stress | Regulation of Nrf2 pathway | Reduced tissue damage, improved function, decreased cell death. consensus.appconsensus.app | consensus.appconsensus.app |

MAPK (ERK1/2, JNK, P38) Pathway Modulation

Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and P38, are a family of serine/threonine kinases involved in transducing various extracellular signals to the nucleus, regulating processes such as inflammation, cell proliferation, differentiation, and apoptosis. nih.gov

CGA has been shown to modulate the activity of MAPK pathways, often by inhibiting their phosphorylation. nih.gov This modulation contributes to its anti-inflammatory and protective effects in various models.

In models of inflammation, CGA has been evidenced to quell the phosphorylation of ERK1/2, P38, and JNK. nih.gov For instance, CGA mitigated dextrose sulfate (B86663) (DSS)-provoked intestinal inflammation and oxidative stress by inhibiting the phosphorylation of these kinases. nih.gov In LPS-mediated cardiomyocyte inflammation in mice, CGA attenuated myocardial inflammation primarily by obviating upstream MEK phosphorylation and suppressing ERK expression. nih.gov CGA also conferred protection against myocardial ischemia-reperfusion-induced inflammatory lesions and oxidative distress in rats by thwarting the activation of the MEK/ERK signaling axis. nih.gov Furthermore, CGA inhibited P38 phosphorylation, leading to a diminished release of downstream pro-inflammatory mediators IL-6 and TNF-α in a model involving TGF-β1-induced hepatic stellate cell activation. nih.gov In a model of cardiac injury using TNF-α-induced human induced pluripotent stem cell-derived cardiomyocytes, CGA counteracted cellular detriment via a mechanism potentially linked to the inhibition of the JNK pathway. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment abolished LPS-PG-induced phosphorylation of ERK and Akt, while JNK and p38 were not affected. nih.gov

| Model System | Stimulus/Condition | Observed Effect of CGA on MAPK Pathway | Key Findings | Source |

| Dextrose sulfate (DSS)-provoked intestinal inflammation | Inflammation, oxidative stress | Quelled phosphorylation of ERK1/2, P38, JNK | Mitigated intestinal inflammation and oxidative stress. nih.gov | nih.gov |

| LPS-mediated cardiomyocyte inflammation (mice) | Myocardial inflammation | Obviated MEK phosphorylation, suppressed ERK | Attenuated myocardial inflammation. nih.gov | nih.gov |

| Myocardial ischemia-reperfusion (rats) | Inflammatory lesions, OS | Thwarted MEK/ERK activation | Conferred protection against lesions and oxidative distress, diminished myocardial infarct dimensions. nih.gov | nih.gov |

| TGF-β1-induced hepatic stellate cell activation | Inflammation | Inhibited P38 phosphorylation | Diminished release of IL-6 and TNF-α. nih.gov | nih.gov |

| TNF-α-induced hiPSC-CMs | Cardiac injury | Potential inhibition of JNK pathway | Counteracted TNF-α-mediated cellular detriment. nih.gov | nih.gov |

| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Abolished ERK phosphorylation | Ameliorated inflammatory responses. nih.gov | nih.gov |

| OVA-induced allergic rhinitis mice | Allergic symptoms, inflammation | Inhibited MAPK pathway activity | Alleviated allergic symptoms, reduced inflammatory factor secretion. researchgate.net | researchgate.net |

| LPS-induced RAW264.7 cells | Inflammation | Downregulated p-p38 expression | Reduced inflammatory factor secretion. researchgate.net | researchgate.net |

AMPK Signaling Pathway Activation

Adenylate-activated protein kinase (AMPK) is a crucial intracellular energy sensor that regulates glucose and lipid homeostasis. mdpi.comnih.govfrontiersin.org Activation of AMPK promotes glucose utilization and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis. frontiersin.org

CGA has been shown to activate the AMPK signaling pathway, contributing to its beneficial effects on metabolic health. mdpi.comnih.govfrontiersin.orgresearchgate.net

In HepG2 hepatocyte models, long-term exposure to CGA activated the AMPK signaling pathway, promoting the translocation of the GLUT4 transporter and substantially increasing glucose uptake by the cells. frontiersin.orgresearchgate.net This activation was linked to the downregulation of glucose-6-phosphatase (G6Pase). frontiersin.org CGA has also been reported to stimulate glucose transport in skeletal muscle via AMPK activation, contributing to the beneficial effects observed in diabetic mice models. researchgate.netplos.org Mechanistically, CGA increased AMPK phosphorylation on T172 and ACC phosphorylation on S79 in L6 myotubes, indicating AMPK activation. plos.org This activation was shown to be mediated by CaMKK. plos.org CGA's effects on improving lipid and glucose metabolism are mediated by AMPK activation. nih.govresearchgate.net

| Model System | Condition/Metabolic State | Observed Effect of CGA on AMPK Pathway | Key Findings | Source |

| HepG2 hepatocyte models | Glucose metabolism | Activation of AMPK | Promoted GLUT4 translocation, increased glucose uptake, downregulated G6Pase. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Skeletal muscle (db/db mice) | Glucose transport | Activation of AMPK | Stimulated glucose transport, mediated GLUT4 translocation. researchgate.netplos.org | researchgate.netplos.org |

| L6 skeletal muscle cells | Glucose transport | Activation of AMPK | Increased AMPK and ACC phosphorylation, increased AMPK activity, mediated by CaMKK. plos.org | plos.org |

| High-fat diet (HFD)-fed mice | Lipid metabolism | Activation of AMPKα-LXRα pathway | Modulated lipid metabolism (in combination with caffeine). nih.gov | nih.gov |

| Various metabolic disease models | Glucose and lipid homeostasis | Elevation of AMPK pathways | Maintenance and restoration of metabolic homeostasis. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| OKE (likely related to metabolic health) | Anti-obesity and anti-diabetic effects | AMPK activation | Inhibited lipid synthesis, promoted glucose transport. researchgate.net | researchgate.net |

| Laying hens | Hepatic lipid metabolism | Activation of ADPN-AMPK-PPARα pathway | Improved laying performance, egg quality, hepatic lipid metabolism (CGA and caffeic acid). researchgate.net | researchgate.net |

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of various cellular processes, including cell survival, growth, proliferation, and metabolism. mdpi.com Aberrant activation of this pathway is frequently observed in various diseases, including cancer.

CGA has been shown to modulate the PI3K/Akt/mTOR pathway in different cellular and animal models, contributing to its protective and therapeutic effects.

In a model of cerebral ischemia-reperfusion injury in human brain microvascular endothelial cells (HBMECs) and mice, CGA augmented the activation of the PI3K-Akt signaling pathway. nih.gov This activation was associated with reduced apoptosis and promoted angiogenesis. nih.gov The effect of CGA on apoptosis and angiogenesis was abolished by an inhibitor of PI3K-Akt signaling, indicating the pathway's crucial role in CGA's protective effects. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment abolished LPS-PG-induced phosphorylation of Akt. nih.gov CGA's potential in triple-negative breast cancer has been explored, showing its ability to induce apoptosis and chemosensitization through the PI3K/AKT/mTOR signaling pathway. researchgate.netmdpi.com

| Model System | Condition/Injury | Observed Effect of CGA on PI3K/Akt/mTOR Pathway | Key Findings | Source |

| HBMECs under OGD/R damage | Cerebral ischemia-reperfusion | Augmented activation of PI3K-Akt signaling | Curbed apoptosis, accelerated cell angiogenesis. nih.gov | nih.gov |

| MCAO-induced mice | Cerebral ischemia-reperfusion | Augmented activation of PI3K-Akt signaling | Attenuated infarct and apoptosis, promoted angiogenesis. nih.gov | nih.gov |

| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Abolished Akt phosphorylation | Ameliorated inflammatory responses. nih.gov | nih.gov |

| Triple-negative breast cancer cells | Chemoresistance | Modulation of PI3K/AKT/mTOR pathway | Induced ER stress-related autophagy, apoptosis, and chemosensitization. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Colorectal cancer models | Carcinogenesis | Modulation of Pi3K/Akt pathway | Impacted initiation, progression, and potentially treatment. nih.gov | nih.gov |

| Ischemic stroke models | Neuronal apoptosis | Regulation of ERK/Akt pathway phosphorylation | Inhibited neuronal apoptosis (Isoquercetin, a derivative, also acts via PI3K/Akt). mdpi.com | mdpi.com |

TLR4/MyD88 Nexus Suppression

The Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 play a significant role in initiating inflammatory responses, particularly in response to bacterial lipopolysaccharide (LPS). nih.gov The TLR4/MyD88 axis can activate downstream signaling pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory mediators. nih.gov

CGA has been shown to suppress the TLR4/MyD88 signaling nexus, contributing to its anti-inflammatory effects. mdpi.comnih.govnih.govresearchgate.net

Pioneering studies have demonstrated CGA's competency in negating the TLR4/NF-κB signaling cascade, leading to a conspicuous reduction in TLR4 and MyD88 expression levels. nih.gov This suppression ameliorates oxidative impairments and refines the inflammatory demeanor in septic rat epithelial cells. nih.gov CGA's anti-inflammatory attributes are manifested by suppressing upstream signaling pathways, notably the TLR4/MyD88 nexus. nih.gov In LPS-induced RAW264.7 cells and OVA-induced allergic rhinitis mice, CGA modulated the TLR4/MAPK/NF-κB pathway, reducing inflammatory factor secretion and inhibiting pathway activity. researchgate.net CGA alleviates liver inflammation during non-alcoholic steatohepatitis (NASH) progression by blocking the LPS-TLR4-MyD88 signaling pathway, potentially via direct binding to MyD88. nih.gov In LPS-PG-stimulated human gingival fibroblasts, CGA treatment suppressed the activation of TLR4/MyD88. nih.gov

| Model System | Stimulus/Condition | Observed Effect of CGA on TLR4/MyD88 Nexus | Key Findings | Source |

| Septic rat epithelial cells | Sepsis-induced inflammation | Negation of TLR4/NF-κB cascade | Reduced TLR4 and MyD88 expression, ameliorated oxidative impairments. nih.gov | nih.gov |

| LPS-induced RAW264.7 cells | Inflammation | Modulation of TLR4/MAPK/NF-κB pathway | Reduced inflammatory factor secretion, inhibited pathway activity. researchgate.net | researchgate.net |

| OVA-induced allergic rhinitis mice | Allergic symptoms, inflammation | Modulation of TLR4/MAPK/NF-κB pathway | Alleviated allergic symptoms, reduced inflammatory factor secretion, inhibited pathway activity. researchgate.net | researchgate.net |

| Non-alcoholic steatohepatitis (NASH) | Liver inflammation | Blocking LPS-TLR4-MyD88 pathway | Alleviates liver inflammation (potentially via direct MyD88 binding). nih.gov | nih.gov |

| LPS-PG-stimulated human gingival fibroblasts | Inflammation | Suppression of TLR4/MyD8D activation | Ameliorated inflammatory responses by attenuating TLR4/MyD88-mediated signaling. nih.gov | nih.gov |

| LPS-induced liver (mice) | Neutrophilic infiltration | Counteracting LPS-induced TLR-4 signaling | Decreased neutrophilic infiltration. mdpi.com | mdpi.com |

| Ischemic stroke models | Inflammatory response, apoptosis | Inhibition of TLR4/NF-κB pathway | Reduced inflammatory response and apoptosis (Isoquercetin, a derivative, also acts via TLR4/NF-κB). mdpi.com | mdpi.com |

Regulation of Monoamine Neurotransmitters

Chlorogenic acid has been shown to influence the levels and function of monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506), in cellular and animal models, particularly in the context of neurological conditions. Studies in MPTP-treated mice, a model for Parkinson's disease, have demonstrated that chlorogenic acid can increase tyrosine hydroxylase (TH) expression in the substantia nigra and striatum. mdpi.com, nih.gov TH is a key enzyme involved in the synthesis of dopamine. Furthermore, research suggests that CGA may promote serotonin release by enhancing the expression of synapsin I, a protein crucial for regulating neurotransmitter release from synaptic vesicles. mdpi.com Animal models of depression have also indicated that chlorogenic acid can ameliorate depressive-like behaviors, potentially through mechanisms involving monoaminergic systems. researchgate.net, mdpi.com

Modulation of Alpha-1 Adrenergic Receptors

The modulation of alpha-1 adrenergic receptors has been implicated in some of the effects attributed to chlorogenic acid, although the direct interaction of CGA with these receptors is not always clear, with some research focusing on its metabolite, caffeic acid. Caffeic acid has been shown to produce antidepressive and anxiolytic-like effects in mice, which are suggested to be mediated through the indirect modulation of the alpha-1A adrenoceptor system. researchgate.net, researchgate.net, scielo.br While caffeic acid did not directly alter the binding of a radioligand to alpha-1A adrenoceptors in mouse cortical membranes, its effects were suppressed by alpha-1 and alpha-1A adrenoceptor antagonists, suggesting an indirect mechanism. researchgate.net, researchgate.net Some studies suggest chlorogenic acid itself, particularly within extracts like Hypericum, may be involved in the modulation of alpha-1 adrenergic receptors. researchgate.net

Modulation of Neuroreceptors and Ion Channels

Chlorogenic acid demonstrates the capacity to modulate the activity of various neuroreceptors and ion channels, contributing to its biological effects, including pain modulation. Studies have shown that CGA can inhibit the functional activity of native acid-sensing ion channels (ASICs) in rat dorsal root ganglion (DRG) neurons. researchgate.net This inhibition was concentration-dependent and reduced proton-gated currents mediated by ASICs, suggesting a potential mechanism for CGA's analgesic effects. researchgate.net Furthermore, chlorogenic acid has been reported to alter the voltage-gated potassium channel currents in trigeminal ganglion neurons. nih.gov Modulation of these potassium channels, which are key regulators of membrane potential in sensory neurons, could influence neuronal excitability. nih.gov Activation of gamma-aminobutyric acid A (GABA_A) receptors in the spinal cord has also been proposed as a potential mechanism underlying CGA's mitigative effects on neuropathic pain in animal models. nih.gov While direct interaction with glutamate (B1630785) receptors is not extensively detailed, CGA has shown neuroprotective effects against glutamate-induced neuronal cell death in vitro, potentially by inhibiting the release of intracellular Ca2+ and nitric oxide. veteringroup.us

Enzymatic Interactions and Inhibition

Monoamine Oxidase Isoform B (MAO-B) Inhibition

Chlorogenic acid has been identified as an inhibitor of monoamine oxidase isoform B (MAO-B), an enzyme involved in the metabolism of monoamine neurotransmitters like dopamine. researchgate.net, researchgate.net, nih.gov, dergipark.org.tr, wikipedia.org In cellular assays using cultured C8-D1A cells, both chlorogenic acid and extracts containing it have been shown to inhibit MAO-B activity. researchgate.net Research utilizing virtual screening and in vitro validation has identified chlorogenic acid esters as competitive inhibitors of human MAO-B. nih.gov Animal studies, including those in stress hormone-induced depressive mice and experimental zebrafish models, support the MAO-B inhibitory effect of CGA, linking it to ameliorated depressive behaviors and neuroprotection. researchgate.net, nih.gov The inhibition of MAO-B by CGA may also be associated with a reduction in reactive oxygen species (ROS) production. researchgate.net

Pancreatic Lipase (B570770) Inhibition

Chlorogenic acid and extracts enriched with CGA have demonstrated inhibitory effects on pancreatic lipase, a key enzyme responsible for the digestion of dietary fats in the intestine. nih.gov, tandfonline.com, nih.gov, caldic.com, tandfonline.com Studies in vitro and in animal models (mice and rats) have shown that CGA can suppress pancreatic lipase activity, leading to reduced fat absorption from the intestinal tract. tandfonline.com, nih.gov, caldic.com This inhibition is considered a potential mechanism contributing to the anti-obesity and lipid-lowering effects observed with CGA supplementation in high-fat diet models. nih.gov, tandfonline.com, caldic.com

Here is a table summarizing research findings on Chlorogenic acid's pancreatic lipase inhibition:

| Model (In Vitro/Animal) | Key Finding | Reference |

| In Vitro | Inhibits pancreatic lipase activity | nih.gov, tandfonline.com |

| Mouse (High-fat diet) | Reduces fat absorption, potentially via inhibition | caldic.com |

| Rat (Acute fat-loading) | Increases excretion of cholesterol and bile acid | tandfonline.com |

Lipoxygenase (5-LO) Pathway Inhibition

The 5-lipoxygenase (5-LO) pathway, involved in the production of inflammatory mediators like leukotrienes, can be modulated by phenolic compounds, including metabolites of chlorogenic acid. researchgate.net, nih.gov, mdpi.com, thieme-connect.de, mdpi.com, researchgate.net While some sources primarily discuss the inhibition of 5-LO by caffeic acid, a metabolite of CGA researchgate.net, mdpi.com, the broader impact of CGA on this pathway is noted. Inhibition of the 5-LO pathway can lead to reduced formation of 5-LO products such as 5-HETE and leukotrienes. mdpi.com, researchgate.net This modulation is considered relevant to the anti-inflammatory properties attributed to chlorogenic acid and its metabolites. researchgate.net, mdpi.com

Alpha-glucosidase Inhibition

Chlorogenic acid has been identified as an inhibitor of alpha-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.netnih.govissnpschool.org By inhibiting this enzyme, CGA can delay the absorption of glucose, potentially contributing to reduced postprandial blood sugar levels. researchgate.netnih.govnih.gov Studies have investigated the nature of this inhibition, with some research indicating that chlorogenic acid acts as a mixed-type inhibitor of alpha-glucosidase, demonstrating both competitive and non-competitive characteristics depending on the context and concentration. nih.govmdpi.comacs.org The inhibitory activity of CGA on alpha-glucosidase has been reported to be higher than that of acarbose, a commonly used antidiabetic drug, in some in vitro studies. nih.govmdpi.com

Glucose-6-phosphatase (G6Pase) Inhibition

Another key enzyme targeted by chlorogenic acid is glucose-6-phosphatase (G6Pase), primarily found in the liver. nih.govcaldic.com G6Pase plays a critical role in the final step of hepatic glucose production through both glycogenolysis and gluconeogenesis. nih.govcaldic.com Inhibition of G6Pase by CGA can therefore lead to a reduction in hepatic glucose output, contributing to lower blood glucose concentrations. nih.gov Research suggests that chlorogenic acid derivatives can potently and specifically inhibit G6Pase activity by blocking the glucose-6-phosphate (G6P) translocase, a component of the G6Pase complex responsible for transporting G6P into the endoplasmic reticulum lumen where the catalytic subunit resides. nih.govcaldic.comdiabetesjournals.orgacs.orgresearchgate.net This mechanism of action can lead to increased concentrations of intrahepatic G6P and glycogen (B147801). diabetesjournals.org Studies in animal models have shown that CGA can lower fasting serum glucose levels and inhibit G6Pase expression. mdpi.comnih.gov

Tyrosinase Inhibition

Chlorogenic acid has demonstrated inhibitory effects on tyrosinase, a key enzyme involved in melanogenesis, the process of melanin (B1238610) production in the skin. pharmrep.orgmdpi.complos.org Tyrosinase catalyzes the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to DOPAquinone, precursors to melanin. pharmrep.orgcore.ac.uk By inhibiting tyrosinase activity, CGA may help to suppress excessive melanin production, suggesting a potential role in managing hyperpigmentation. pharmrep.orgplos.org While chlorogenic acid itself may not always exhibit the strongest direct tyrosinase inhibition, its metabolic products have been shown to suppress melanogenesis by affecting tyrosinase activity in cellular models. nih.gov The inhibitory effect of CGA on tyrosinase is potentially related to the ability of its hydroxyl groups to interact with the enzyme's active site. pharmrep.org

Ceramidase Activity Inhibition

Some research indicates that chlorogenic acid and its derivatives can inhibit ceramidase activity. caldic.comcore.ac.uk Ceramides are a class of lipids that play roles in various cellular processes, including inflammation, apoptosis, and insulin (B600854) resistance. Inhibition of ceramidase, an enzyme that breaks down ceramides, could potentially influence these cellular pathways by altering ceramide levels. nih.gov Studies have suggested a link between CGA's ability to inhibit ceramide accumulation and its protective effects against hepatic glucagon (B607659) response and the attenuation of inflammation in animal models. nih.gov

Gene Expression Regulation

Chlorogenic acid has been shown to modulate the expression of various genes, influencing cellular responses related to oxidative stress and inflammation.

Upregulation of Antioxidant and Detoxifying Enzymes (e.g., HO-1, NQO-1, SOD, Catalase, Glutathione (B108866) Peroxidase, Glutathione S-transferase)

Chlorogenic acid can upregulate the expression and activity of several key antioxidant and detoxifying enzymes. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net This includes enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase (NQO-1), Superoxide Dismutase (SOD), Catalase, Glutathione Peroxidase (GSH-Px), and Glutathione S-transferase (GST). mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net This upregulation is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes encoding these protective enzymes. nih.govfrontiersin.orgresearchgate.net By enhancing the activity of these enzymes, CGA helps to scavenge excessive reactive oxygen species (ROS) and protect cells and tissues from oxidative damage. mdpi.comnih.govfrontiersin.orgresearchgate.net

Regulation of Lipid Metabolism Genes (e.g., Fatty Acid Synthase, Acetyl-CoA Carboxylase, PPARγ, PPARα, Carnitine Palmitoyltransferase-1)

Chlorogenic acid has been investigated for its potential to modulate genes involved in lipid metabolism in various cellular and animal models. Key enzymes and nuclear receptors in this pathway include Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Carnitine Palmitoyltransferase-1 (CPT1).

Studies suggest that CGA can influence the expression and activity of these components, impacting processes such as fatty acid synthesis, elongation, and oxidation. For instance, PPARs are a group of nuclear receptor proteins that play crucial roles in regulating gene expression, particularly those involved in lipid and glucose metabolism. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and lipid storage. conicet.gov.arwikipedia.org Ligands binding to PPARs can activate these receptors, leading to changes in the transcription of target genes. conicet.gov.arwikipedia.org Research has explored the potential of CGA to interact with PPARγ, suggesting a possible role in modulating its activity. researchgate.net

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial step in fatty acid synthesis and a regulator of fatty acid oxidation. researchgate.netwikipedia.org Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. Carnitine Palmitoyltransferase-1 (CPT1) is a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. wikipedia.org Modulation of these enzymes by CGA could impact the balance between lipid synthesis and breakdown.

Modulation of Glucose Transporters (e.g., SGLT-1, GLUT-2, GLUT-4)

Chlorogenic acid has also been studied for its effects on glucose transport, mediated by various glucose transporter proteins such as Sodium-Glucose Cotransporter 1 (SGLT-1), Glucose Transporter 2 (GLUT-2), and Glucose Transporter 4 (GLUT-4). These transporters play critical roles in glucose absorption in the intestine and reabsorption in the kidney, as well as glucose uptake by peripheral tissues.

SGLT1 is primarily located in the brush border membrane of intestinal enterocytes and the S3 segment of the renal proximal tubule, responsible for the active transport of glucose against its concentration gradient, coupled with sodium transport. wikipedia.orgwikipedia.org GLUT2 is found in the basolateral membrane of intestinal cells, renal tubular cells, liver, and pancreatic beta cells, facilitating glucose transport down its concentration gradient. wikipedia.orgnih.govfishersci.no GLUT4 is the insulin-regulated glucose transporter, predominantly found in adipose tissue and skeletal muscle, responsible for insulin-stimulated glucose uptake. nih.govciteab.com

Research indicates that CGA may influence glucose absorption by affecting the activity or expression of SGLT1 and GLUT2 in the intestine. This modulation could impact postprandial glucose levels. Additionally, studies have investigated the potential of CGA to affect GLUT4 translocation and glucose uptake in insulin-sensitive tissues, which could have implications for glucose homeostasis.

Interactions with Other Biomolecules

Chlorogenic acid can interact with various biomolecules, with a significant focus on its interactions with proteins. These interactions can be broadly categorized into covalent and non-covalent linkages, leading to changes in the structural and functional properties of the proteins. nih.govresearchgate.netnih.gov

Protein-Chlorogenic Acid Interactions

Interactions between proteins and CGA have gained considerable attention due to their implications in food science, nutrition, and potential biological activities. nih.govresearchgate.netnih.gov These interactions can modify protein structure and functionality, such as solubility, emulsification properties, and antioxidant activity. nih.govresearchgate.netnih.gov

Covalent Linkages and Conjugate Formation

Covalent interactions between proteins and CGA involve the formation of stable, irreversible chemical bonds. nih.govmdpi.comoup.com These linkages typically occur through the reaction of oxidized CGA species with nucleophilic amino acid residues in proteins. nih.govoup.com CGA can be oxidized to reactive quinones through alkaline conditions, free radical mechanisms, or enzymatic catalysis. nih.govmdpi.comresearchgate.net These quinones can then react with amino groups (e.g., from lysine (B10760008) residues) or sulfhydryl groups (e.g., from cysteine residues) on proteins, forming covalent C-N or C-S bonds via Michael addition or Schiff base mechanisms. nih.govmdpi.comoup.com

Studies have shown that the formation of covalent protein-CGA conjugates can lead to significant changes in protein properties. For instance, covalent bonding of oxidized CGA with sunflower proteins resulted in notable changes in their secondary structure. researchgate.net The extent of covalent binding can be influenced by factors such as pH, temperature, and the presence of oxidizing agents or enzymes. nih.govmdpi.comresearchgate.net

Table 1: Methods for Covalent Protein-Chlorogenic Acid Conjugation

| Method | Mechanism | Characteristics |

| Alkaline | Oxidation of CGA to quinones at alkaline pH, reaction with nucleophiles. | Can lead to higher grafting efficiency. mdpi.com |

| Free Radical | Generation of free radicals that oxidize amino acid side chains, reaction with CGA phenoxyl radicals. | Can influence antioxidant activity of conjugates. researchgate.net |

| Enzymatic | Oxidation of CGA by enzymes (e.g., polyphenol oxidase, laccase) to quinones, reaction with nucleophiles. | Enzyme-catalyzed reactions. mdpi.com |

Non-Covalent Interactions (Hydrogen Bonds, Hydrophobic, Electrostatic, Van der Waals Forces)

In addition to covalent bonding, CGA can also interact with proteins through weaker, reversible non-covalent forces. nih.govmdpi.com These interactions include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and Van der Waals forces. nih.govmdpi.commdpi.com The nature and strength of these non-covalent interactions depend on factors such as the protein's amino acid composition, its surface charge, pH, and the concentration of CGA. nih.govmdpi.com

Non-covalent interactions are generally weaker than covalent bonds but play a crucial role in the initial association between CGA and proteins and can influence the formation of protein-CGA complexes. nih.govmdpi.com Molecular docking studies have elucidated the involvement of hydrogen bonding, hydrophobic, and electrostatic interactions in the binding of CGA to proteins. mdpi.com

Structural Modifications of Proteins upon Interaction

The interaction of chlorogenic acid with proteins, whether through covalent or non-covalent mechanisms, can induce structural modifications in the protein molecules. These modifications can affect the protein's conformation, secondary structure, tertiary structure, and even lead to aggregation or unfolding depending on the conditions and the extent of interaction. researchgate.netsciety.org

Changes in protein structure upon interaction with CGA can be investigated using various spectroscopic techniques, such as fluorescence spectroscopy and UV-visible spectroscopy. researchgate.netsciety.org For example, the intrinsic fluorescence of proteins, primarily due to tryptophan residues, can be quenched upon binding with CGA, indicating changes in the microenvironment of these residues and suggesting alterations in the protein's tertiary structure. researchgate.netsciety.org Studies have shown that both covalent and non-covalent interactions can lead to changes in the secondary structure of proteins, as evidenced by techniques like circular dichroism or Fourier transform infrared spectroscopy. researchgate.net

Covalent bonding, being irreversible, can lead to more significant and permanent structural changes compared to non-covalent interactions. The formation of covalent cross-links between protein molecules mediated by oxidized CGA can result in the formation of aggregates with increased molecular weight and altered solubility. nih.govresearchgate.net These structural modifications are directly linked to the changes observed in the functional properties of proteins after interaction with CGA. nih.govsciety.org

Table 2: Examples of Structural Changes in Proteins Upon Interaction with Chlorogenic Acid

| Protein Type | Interaction Type | Observed Structural Change | Reference |

| Sunflower Proteins | Covalent | Significant changes in secondary structure. | researchgate.net |

| Whey Protein Isolate | Covalent & Non-covalent | Quenching of intrinsic fluorescence, changes in UV-Vis spectra, covalent binding of CGA molecules. | sciety.org |

| Lactoferrin | Non-covalent | Decrease in tryptophan fluorescence intensity. | researchgate.net |

| Albumin | Non-covalent | Decrease in tryptophan fluorescence intensity. | researchgate.net |

Impact on Protein Functionality

Chlorogenic acid has been shown to interact with proteins, influencing their structure and function through both covalent and non-covalent interactions nih.govresearchgate.net. These interactions can occur via mechanisms such as hydrogen bonding, hydrophobic and electrostatic interactions, van der Waals forces, and the formation of covalent bonds with nucleophilic amino acid residues researchgate.net. The type of interaction can affect various protein properties, including solubility, emulsification, foaming, and antioxidant activity nih.govresearchgate.net.

Studies in animal models of cerebral ischemia have investigated the impact of chlorogenic acid on the expression levels of specific proteins. In a rat model of middle cerebral artery occlusion (MCAO), chlorogenic acid treatment (30 mg/kg) attenuated the decrease in the expression of several proteins observed in untreated MCAO animals. These proteins include adenosylhomocysteinase, glycerol-3-phosphate dehydrogenase, eukaryotic translation initiation factor 4A-II, apolipoprotein A-I, and mu-crystallin researchgate.netnih.gov. These proteins are associated with crucial cellular processes such as energy metabolism, protein synthesis, inflammation, and physiological metabolism, suggesting a neuroprotective effect of chlorogenic acid by modulating their expression researchgate.netnih.gov.

Furthermore, in the context of ischemic brain injury, chlorogenic acid has been shown to regulate proteins involved in the ubiquitin-proteasome system, which is vital for the degradation and removal of damaged proteins and plays a role in neurodevelopment and neuronal function researchgate.net. In MCAO animals, chlorogenic acid (30 mg/kg) alleviated the observed decreases in the expression of ubiquitin C-terminal hydrolase L1, ubiquitin thioesterase OTUB1, proteasome subunit α type 1, proteasome subunit α type 3, and proteasome subunit β type 4 researchgate.net. These findings suggest that chlorogenic acid helps maintain the ubiquitin-proteasome system in ischemic conditions, contributing to the protection of cortical neurons researchgate.net.

In cellular models of cardiac hypertrophy, chlorogenic acid has demonstrated an impact on protein expression related to hypertrophic pathways. In angiotensin II-induced H9c2 cardiomyocytes, chlorogenic acid intervention downregulated the protein expression of periostin (Postn), as well as proteins involved in the TGF-β/NF-κB pathways and cardiac hypertrophy markers such as ANP, BNP, and β-MHC aip.org. This suggests that chlorogenic acid can inhibit cardiac hypertrophy by modulating these protein-mediated signaling pathways aip.org.

Below is a table summarizing some reported impacts of chlorogenic acid on protein functionality in cellular and animal models:

| Model Type | Condition | Chlorogenic Acid Effect | Affected Proteins | References |

| Animal (Rat) | Cerebral Ischemia | Attenuated decrease in protein expression | Adenosylhomocysteinase, Glycerol-3-phosphate dehydrogenase, Eukaryotic translation initiation factor 4A-II, Apolipoprotein A-I, Mu-crystallin | researchgate.netnih.gov |

| Animal (Rat) | Cerebral Ischemia | Alleviated decrease in protein expression and maintained system activity | Ubiquitin C-terminal hydrolase L1, Ubiquitin thioesterase OTUB1, Proteasome subunit α type 1, Proteasome subunit α type 3, Proteasome subunit β type 4 | researchgate.net |

| Cellular (H9c2 cardiomyocytes) | Angiotensin II-induced hypertrophy | Downregulated protein expression | Postn, TGF-β/NF-κB pathway proteins, ANP, BNP, β-MHC | aip.org |

| Cellular (HT-22 neurons) | Glutamate exposure | Attenuated decrease in protein expression and preserved cell viability | Protein phosphatase 2A subunit B (PP2A subunit B) | nih.gov |

| Cellular (SH-SY5Y cells) | 6-OHDA-induced apoptosis | Inhibited activation of pro-apoptotic proteins and elevated anti-apoptotic factors | Bax, caspase-3 (inhibited); Bcl-2 (elevated) | mdpi.com |

| Animal (Diabetic rats) | Streptozotocin-induced diabetes | Suppressed inflammatory response and increased antioxidant enzymes | F4/80+, CD68+ macrophages (suppressed); SOD, CAT, GSH-Px, GST (increased) | mdpi.com |

Inhibition of Amyloid Plaque Formation by BACE1 Inhibition

The formation of amyloid plaques is a pathological hallmark of Alzheimer's disease (AD) and is intricately linked to the proteolytic processing of the amyloid precursor protein (APP) nih.govmdpi.comdzne.de. The initial and rate-limiting step in the amyloidogenic pathway, which leads to the generation of amyloid-beta (Aβ) peptides that aggregate into plaques, is mediated by beta-site APP cleaving enzyme 1 (BACE1) mdpi.comdzne.de. Consequently, inhibiting BACE1 activity is considered a promising therapeutic strategy to reduce the production and accumulation of Aβ peptides mdpi.comdzne.debiotech-asia.org.

Research conducted in both cellular and animal models has explored the potential of chlorogenic acid to inhibit BACE1 and thereby reduce amyloid plaque formation. In vitro studies have indicated that chlorogenic acid possesses inhibitory activity against BACE1 nih.govfrontiersin.org. Furthermore, in animal models of AD, treatment with chlorogenic acid has been correlated with a reduction in Aβ deposition nih.govfrontiersin.orgresearchgate.net.

For example, in APP/PS1 transgenic mice, a model for AD, intervention with chlorogenic acid was found to reverse the deposition of Aβ nih.gov. This effect was accompanied by neuroprotective benefits and the preservation of hippocampal neuronal cells nih.gov. While the underlying mechanisms are likely multifaceted, the inhibition of BACE1 is a significant factor in reducing Aβ production mdpi.combiotech-asia.org.

Studies have demonstrated that chlorogenic acid can influence pathways that regulate BACE1 expression. In both in vitro and AD animal models, chlorogenic acid has been associated with the downregulation of BACE1 expression, potentially through the activation of the SIRT1 signaling pathway frontiersin.org. SIRT1 expression has been reported to exhibit a negative correlation with BACE1 levels frontiersin.org.

While some research focuses on the direct enzymatic inhibition of BACE1 by chlorogenic acid, other studies emphasize its role in modulating the expression of BACE1 or upstream regulatory factors, such as PGC-1α frontiersin.org. An increase in PGC-1α expression in response to chlorogenic acid has been observed, which in turn may contribute to the inhibition of BACE1 expression frontiersin.org.

The reduction in Aβ deposition and protofibrillar Aβ species in AD model mice following intervention with chlorogenic acid (e.g., at a dose of 50 mg/kg/d) has been documented nih.gov. In cellular studies utilizing SH-SY5Y cells, chlorogenic acid and its derivatives have shown the capacity to counteract the aggregation of Aβ42 nih.gov.

These findings from cellular and animal models collectively support the potential of chlorogenic acid to interfere with amyloid plaque formation, at least in part, through mechanisms involving the inhibition or downregulation of BACE1 activity and the modulation of associated signaling pathways.

Structural Modifications and Synthetic Approaches for Chlorogenic Acid Derivatives

Chemical Synthesis Strategies for Chlorogenic Acid and its Derivatives

Chemical synthesis of chlorogenic acid and its derivatives presents challenges due to the presence of multiple hydroxyl groups and a carboxyl group in quinic acid, along with the reactive functionalities in the hydroxycinnamic acid moiety. researchgate.net Early synthesis methods, such as the acid chloride method, often suffered from low yields. google.com More recent approaches have focused on improving efficiency and selectivity. researchgate.net

Selective Synthesis Using Protecting Groups

Selective synthesis strategies often employ protecting groups to control the esterification position on the quinic acid molecule. nbn-resolving.orgconstructor.university By selectively protecting certain hydroxyl groups and the carboxyl group of quinic acid, chemists can direct the acylation reaction to a specific hydroxyl group. One reported efficient synthesis of chlorogenic acid utilized quinic acid bisacetonide as a key intermediate, where specific hydroxyl and carboxyl groups were protected, leaving the 3-OH group free for esterification with caffeic acid chloride. researchgate.netcapes.gov.br Subsequent deprotection under acidic conditions yielded chlorogenic acid. researchgate.netcapes.gov.br Efficient orthogonal protecting group strategies have been developed for both the alcohol and carboxylic acid functionalities of the quinic acid moiety and the phenolic hydroxyls of the hydroxycinnamate moiety to achieve selective acylation. constructor.university

Synthesis of Mono-acyl Chlorogenic Acids and Esters

Mono-acyl chlorogenic acids are formed by the esterification of one molecule of a hydroxycinnamic acid with one hydroxyl group of quinic acid. The position of the acyl group on the quinic acid core (1-, 3-, 4-, or 5-positions) leads to different isomers, such as 3-caffeoylquinic acid (the most common isomer, often referred to as chlorogenic acid), 4-caffeoylquinic acid, and 5-caffeoylquinic acid. mdpi.comnbn-resolving.orguea.ac.ukrsc.org Synthesis of specific mono-acyl isomers can be achieved using selective protection strategies or enzymatic transesterification with specific enzymes and protected acyl donors. nbn-resolving.orggoogle.com For instance, enzymatic transesterification using vinyl ester of O,O-diacetylcaffeic acid as the acyl donor in the presence of quinic acid or quinic acid methyl ester has been explored for the synthesis of specific monocaffeoylquinic acid isomers. google.com

Synthesis of Di-acyl and Poly-acyl Chlorogenic Acids